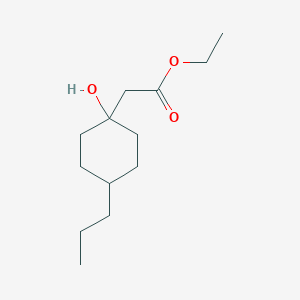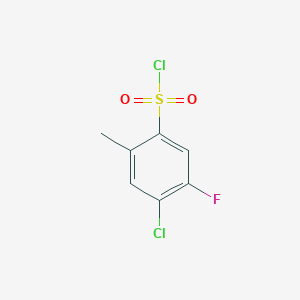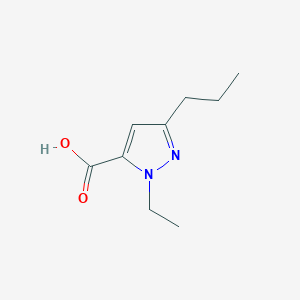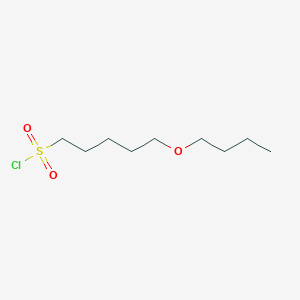
2,2-Dimethoxyethane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethoxyethane-1-sulfonamide is an organic compound with the chemical formula C4H11NO4S. It belongs to the class of sulfonamides, which are widely used in chemical synthesis, particularly as solvents for chemical reactions. This compound is a water-soluble, colorless solid that has been studied for its unique physical and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The most typical method for the synthesis of sulfonamides, including 2,2-Dimethoxyethane-1-sulfonamide, involves the reaction between primary or secondary amines and sulfonyl chloride in the presence of organic or inorganic bases . This method is effective, but the nucleophilicity of amines may vary depending on the groups attached to them. Primary amines are highly reactive, whereas secondary amines show very low to almost nil reactivity .
Another efficient method involves the NH4I-mediated reaction of sodium sulfinates and amines. This method provides a general and environmentally friendly access to sulfonamide compounds and tolerates a wide range of functional groups .
Industrial Production Methods
Industrial production methods for sulfonamides typically involve large-scale reactions using the same principles as laboratory synthesis but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethoxyethane-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or primary amines .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce sulfonic acids, while reduction reactions may yield amines .
Wissenschaftliche Forschungsanwendungen
2,2-Dimethoxyethane-1-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, herbicides, and pesticides.
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfamethazine: Commonly used in veterinary medicine to treat livestock diseases.
Sulfadiazine: Used in combination with anti-malarial drugs to treat toxoplasmosis.
Uniqueness
2,2-Dimethoxyethane-1-sulfonamide is unique due to its specific chemical structure, which provides distinct physical and chemical properties. Its water solubility and stability make it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C4H11NO4S |
|---|---|
Molekulargewicht |
169.20 g/mol |
IUPAC-Name |
2,2-dimethoxyethanesulfonamide |
InChI |
InChI=1S/C4H11NO4S/c1-8-4(9-2)3-10(5,6)7/h4H,3H2,1-2H3,(H2,5,6,7) |
InChI-Schlüssel |
FFZDVHQMCBEJGF-UHFFFAOYSA-N |
Kanonische SMILES |
COC(CS(=O)(=O)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



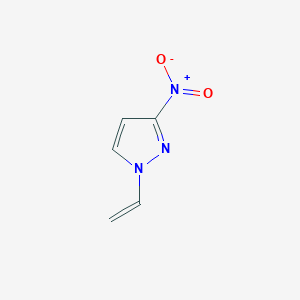

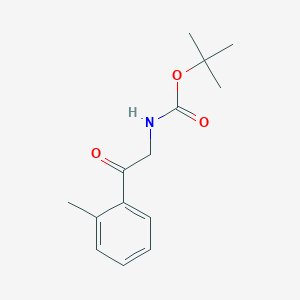
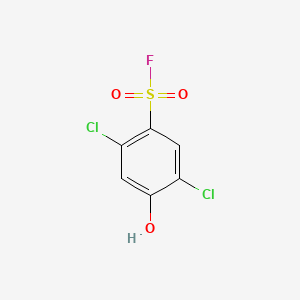
![1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-bromo-1h-pyrazol-3-amine](/img/structure/B13626178.png)
